(R,S)-Nornicotine-13C6

LC-MS/MS quantification stable isotope internal standard ion suppression

(R,S)-Nornicotine-13C6 (CAS N/A; MW 154.16; molecular formula C₃¹³C₆H₁₂N₂) is a racemic, carbon-13 labeled analog of the tobacco alkaloid nornicotine, wherein six carbon atoms in the pyridine and pyrrolidine rings are replaced by ¹³C. As a stable isotope-labeled internal standard (SIL-IS), it is designed for isotope dilution mass spectrometry (IDMS) in LC-MS/MS and GC-MS workflows quantifying nornicotine—a major nicotine metabolite in brain and a precursor to the carcinogenic tobacco-specific nitrosamine N′-nitrosonornicotine (NNN).

Molecular Formula C₃¹³C₆H₁₂N₂
Molecular Weight 154.16
Cat. No. B1151332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R,S)-Nornicotine-13C6
Synonyms3-(2-Pyrrolidinyl)pyridine-13C6;  (±)-1’-Demethylnicotine-13C6;  (±)-3-(2-Pyrrolidinyl)pyridine-13C6;  (±)-1’-Demethylnicotine-13C6;  (±)-Nornicotine-13C6;  2-(3-Pyridinyl)pyrrolidine-13C6;  3-(Pyrrolidin-2-yl)pyridine-13C6; 
Molecular FormulaC₃¹³C₆H₁₂N₂
Molecular Weight154.16
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (R,S)-Nornicotine-13C6 as a Stable Isotope-Labeled Internal Standard for LC-MS/MS Quantification


(R,S)-Nornicotine-13C6 (CAS N/A; MW 154.16; molecular formula C₃¹³C₆H₁₂N₂) is a racemic, carbon-13 labeled analog of the tobacco alkaloid nornicotine, wherein six carbon atoms in the pyridine and pyrrolidine rings are replaced by ¹³C . As a stable isotope-labeled internal standard (SIL-IS), it is designed for isotope dilution mass spectrometry (IDMS) in LC-MS/MS and GC-MS workflows quantifying nornicotine—a major nicotine metabolite in brain and a precursor to the carcinogenic tobacco-specific nitrosamine N′-nitrosonornicotine (NNN) [1]. Unlike simpler deuterated analogs, the ¹³C₆ labeling strategy provides a +6 Da mass shift and eliminates chromatographic isotope effects, positioning this compound as a high-fidelity internal standard for demanding quantitative bioanalytical applications [2].

Why Deuterated Nornicotine Internal Standards Cannot Simply Replace (R,S)-Nornicotine-13C6 in Quantitative Bioanalysis


Isotope dilution LC-MS/MS requires that the internal standard (IS) precisely co-elute with the target analyte to equally experience matrix-induced ion suppression or enhancement. Deuterium-labeled ISs such as (±)-nornicotine-d4 (MW 152.23) exhibit a well-documented chromatographic isotope effect in reversed-phase LC, eluting measurably earlier than the unlabeled analyte—a shift that grows with the number of deuterium atoms [1]. This retention time discrepancy causes the deuterated IS to encounter a different solvent composition at the electrospray ionization interface than the analyte, resulting in differential ion suppression that produces systematically biased quantitative results [2]. In a directly comparable system, a ²H₇-labeled IS generated urinary biomarker concentrations averaging 59.2% lower than those obtained with the ¹³C₆-labeled IS, with a spike accuracy bias of −38.4% for the deuterated form versus no significant bias for the ¹³C₆ form [2]. Furthermore, for chiral applications requiring simultaneous quantification of (R)- and (S)-nornicotine enantiomers—critical in distinguishing tobacco-derived from synthetic nicotine products—enantiopure labeled standards such as (S)-nornicotine-d4 cannot serve as an IS for the (R)-enantiomer, whereas racemic (R,S)-nornicotine-13C6 contains both enantiomeric forms and is compatible with chiral separation methods [3].

Quantitative Differentiation Evidence: (R,S)-Nornicotine-13C6 vs. Closest Analogs and Alternatives


13C6 vs. Deuterium-Labeled IS: Elimination of Chromatographic Retention Time Shift and Associated Quantitative Bias

Stable isotope-labeled internal standards employing ¹³C labels co-elute with their unlabeled analytes under reversed-phase UPLC conditions, whereas deuterium (²H)-labeled ISs exhibit a chromatographic isotope effect that produces a measurable retention time shift. In the foundational comparative study by Berg et al. (2011), ¹³C₆-labeled amphetamine and methamphetamine co-eluted with their native analytes across multiple chromatographic conditions, while the corresponding ²H-labeled ISs showed slight but consistent separation [1]. This chromatographic isotope effect directly compromises the IS's ability to compensate for matrix-induced ion suppression. In a 2023 systematic comparison using urinary biomarker 2-methylhippuric acid (2MHA), concentrations generated with 2MHA-[²H₇] were on average 59.2% lower than those generated with 2MHA-[¹³C₆], and spike accuracy measurements revealed a −38.4% negative bias for the deuterated IS versus no significant bias for the ¹³C₆ IS [2]. While these data are from structurally distinct analytes, the underlying mechanism—differential chromatographic elution caused by the greater relative mass change of ²H vs. ¹³C labeling—is a general physicochemical phenomenon applicable to all compound classes including nornicotine [3].

LC-MS/MS quantification stable isotope internal standard ion suppression matrix effect compensation bioanalytical method validation

Racemic (R,S) Form: Essential for Chiral Nornicotine Enantiomer Quantification in Tobacco Product Authentication

(R,S)-Nornicotine-13C6 is a racemic mixture containing both (R)- and (S)-nornicotine enantiomers. This is functionally critical for methods requiring enantiomer-specific quantification. Enantiopure labeled standards such as (S)-nornicotine-d4 or (S)-nornicotine-13C6 can only serve as internal standards for the corresponding single enantiomer, leaving the opposite enantiomer without a matched IS in chiral separations [1]. The regulatory significance is underscored by Cheetham et al. (2022), who demonstrated that (R)/(S)-nornicotine enantiomer ratios, combined with (R)/(S)-nicotine ratios, are used to differentiate tobacco-derived nicotine (TDN) from synthetic nicotine (SyN) products—TDN is predominantly (S)-enantiomer (~99.3% for nicotine), while SyN can vary from racemic (50/50) to ≥99% (S) [2]. In their chiral LC-MS/MS method, a racemic nornicotine standard was necessary to establish enantiomeric retention time windows and verify resolution of both peaks, as exemplified in Fig. 5 of their publication [2]. A racemic ¹³C₆-labeled IS uniquely supports these dual-enantiomer workflows by providing a matched isotope-labeled analog for both (R)- and (S)-nornicotine in a single reference material.

chiral LC-MS/MS nornicotine enantiomers tobacco-derived nicotine authentication synthetic nicotine regulation enantiomeric ratio

Mass Shift and Spectral Separation: +6 Da (13C6) vs. +4 Da (d4) Reduces Isotopic Overlap with Natural Abundance Analyte Signal

The ¹³C₆ labeling of (R,S)-Nornicotine-13C6 produces a nominal mass shift of +6 Da from unlabeled nornicotine (MW unlabeled: 148.20 → MW ¹³C₆: 154.16), compared to +4 Da for the most common deuterated alternative, (±)-nornicotine-d4 (MW 152.23) . In selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes, the precursor ion for the ¹³C₆ IS (m/z 155.2 [M+H]⁺) resides further from the natural abundance ¹³C isotope envelope of the unlabeled analyte (which extends through m/z 149→154 [M+H]⁺ with diminishing intensity). The d4-labeled IS precursor (m/z 153.2 [M+H]⁺) falls within the natural abundance isotopic cluster of unlabeled nornicotine at 4 Da above the monoisotopic peak, where residual signal from the [M+H+4]⁺ isotopologue of unlabeled analyte—arising from natural ¹³C and ¹⁵N contributions—can contribute to cross-talk at the IS channel [1]. The +6 Da shift of the ¹³C₆ label places the IS precursor mass fully outside this natural abundance envelope for a C₉N₂ molecule, ensuring cleaner baseline resolution between analyte and IS mass channels.

mass spectrometry isotopic interference selected reaction monitoring precursor ion selection natural abundance isotope envelope

Chemical Stability: 13C Labels Are Not Subject to H/D Exchange, Ensuring Long-Term IS Integrity in Protic Solvents and Biological Matrices

Carbon-13 atoms are covalently bound within the carbon skeleton of nornicotine and are chemically inert under all standard bioanalytical conditions—including acidic, basic, and protic solvent environments used in sample preparation (e.g., methanol, water, plasma, urine). In contrast, deuterium labels, particularly those on aromatic rings or adjacent to heteroatoms, are susceptible to hydrogen-deuterium (H/D) exchange in protic solvents, which can reduce the effective isotopic enrichment of the IS over time and produce variable IS response factors across analytical runs [1]. This is especially relevant for (±)-nornicotine-d4, where all four deuterium atoms are located on the pyridine ring . The ¹³C₆ labeling in (R,S)-Nornicotine-13C6 is distributed across both the pyridine and pyrrolidine rings, providing structural redundancy and eliminating the risk of isotopic integrity loss through exchange [1]. This stability advantage is particularly important for long-term stability studies, multi-batch analytical campaigns, and storage of prepared IS working solutions.

H/D exchange isotopic stability internal standard stability sample preparation long-term storage

Recommended Application Scenarios for (R,S)-Nornicotine-13C6 Based on Quantitative Differentiation Evidence


Regulated Bioanalytical Method Validation for Nornicotine in Plasma or Urine Requiring ±15% Accuracy

For laboratories performing nornicotine quantification in biological matrices under regulatory guidance (e.g., FDA BMV, EMA GLP), (R,S)-Nornicotine-13C6 should be prioritized as the SIL-IS. The ¹³C₆ label ensures co-elution with unlabeled nornicotine, thereby providing superior matrix effect compensation across diverse patient or subject samples compared to deuterated analogs, which may exhibit retention time shifts that produce differential ion suppression. This is supported by class-level evidence demonstrating that ¹³C-labeled ISs generate concentration values up to 59.2% higher (i.e., more accurate) than deuterated ISs in the presence of complex urinary matrix effects [1]. Procuring this compound at the method development stage reduces the likelihood of failed validation runs due to IS-related inaccuracy, ultimately lowering the cost per validated method.

Chiral Nornicotine Analysis for Tobacco Product Authentication and Regulatory Compliance

Regulatory agencies and contract research organizations tasked with distinguishing tobacco-derived nicotine (TDN) from synthetic nicotine (SyN) in commercial e-liquids and oral nicotine pouches require enantiomer-specific nornicotine data. (R,S)-Nornicotine-13C6, as a racemic mixture, provides a single-source internal standard for both (R)- and (S)-nornicotine channels in chiral LC-MS/MS methods. This directly addresses the analytical requirement documented by Cheetham et al. (2022), where (R)/(S)-nornicotine enantiomer ratios (in conjunction with nicotine enantiomer ratios and ¹⁴C content) are essential for source authentication [2]. Using enantiopure labeled standards would require separate procurement and cross-validation of two distinct IS materials, increasing cost and analytical complexity.

Large-Scale Epidemiological Cohort Studies Requiring Long-Term Internal Standard Stability

Multi-year epidemiological studies quantifying tobacco alkaloid biomarkers (including nornicotine) in thousands of biospecimens demand internal standards with demonstrable long-term chemical stability. The ¹³C labels in (R,S)-Nornicotine-13C6 are not susceptible to hydrogen-deuterium exchange under protic storage or sample preparation conditions, unlike deuterated alternatives where aromatic deuterium labels can slowly exchange over extended periods [3]. Procuring the ¹³C₆ IS at the study outset ensures consistent IS response across the entire analytical timeline—potentially spanning years—without the need for costly mid-study IS re-characterization or batch bridging studies.

Method Development for Simultaneous Quantification of Nicotine Metabolite Panels in Complex Matrices

Methods that simultaneously quantify nicotine, cotinine, nornicotine, anabasine, anatabine, and other minor alkaloids in a single LC-MS/MS run benefit from ISs that exhibit predictable and uniform chromatographic behavior. The +6 Da mass shift of (R,S)-Nornicotine-13C6 positions its precursor ion outside the natural abundance isotopic envelope of unlabeled nornicotine, minimizing isotopic cross-talk that can compromise method specificity at low concentrations. This spectral cleanliness is particularly valuable in multi-analyte panels where numerous MRM transitions must be accommodated within narrow chromatographic windows, as each additional IS channel with isotopic interference reduces the effective signal-to-noise ratio for the corresponding analyte [1].

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